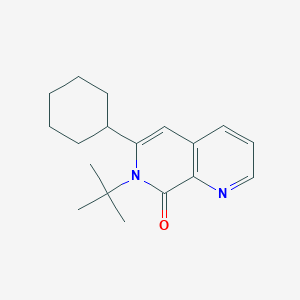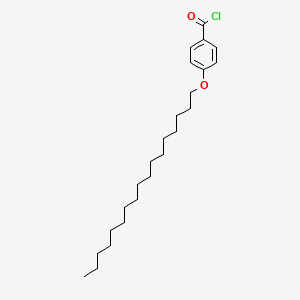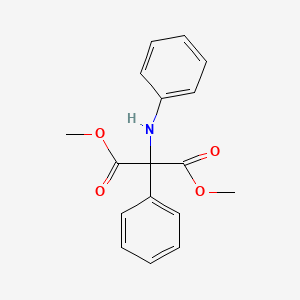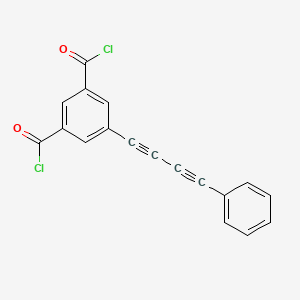
7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring. This compound is characterized by the presence of a tert-butyl group at the 7th position, a cyclohexyl group at the 6th position, and a ketone functional group at the 8th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” typically involves multi-step organic reactions. One possible route could involve the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the introduction of the tert-butyl and cyclohexyl groups can be achieved through alkylation reactions. The final step might involve the formation of the ketone group through oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
6-tert-Butyl-7-cyclohexyl-1,7-naphthyridin-8(7H)-one: Similar structure with different positions of substituents.
7-tert-Butyl-6-phenyl-1,7-naphthyridin-8(7H)-one: Similar structure with a phenyl group instead of a cyclohexyl group.
特性
CAS番号 |
922527-24-0 |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC名 |
7-tert-butyl-6-cyclohexyl-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)20-15(13-8-5-4-6-9-13)12-14-10-7-11-19-16(14)17(20)21/h7,10-13H,4-6,8-9H2,1-3H3 |
InChIキー |
DQMGXOODXXYLKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=CC2=C(C1=O)N=CC=C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)



![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)

![2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol](/img/structure/B14187459.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)


